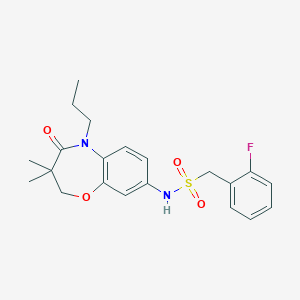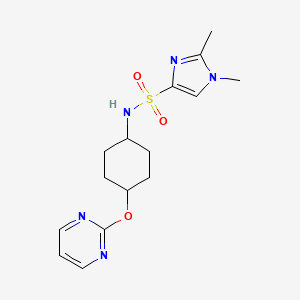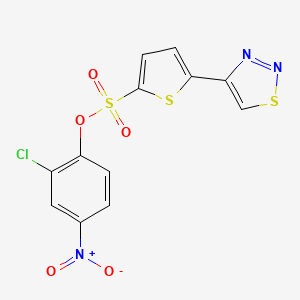![molecular formula C25H17FN4O4S B2749565 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 946252-63-7](/img/structure/B2749565.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a complex organic compound characterized by multiple fused rings and functional groups. The presence of the benzo[d][1,3]dioxol, oxadiazolyl, thioether, and fluorobenzyl groups indicates a highly functional molecule with potential utility in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Stage: : The synthesis begins with the preparation of intermediate compounds such as 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole, which involves cyclization reactions under controlled conditions.
Thioether Formation: : The thioether linkage is formed via a nucleophilic substitution reaction, where the intermediate reacts with a suitable thiol compound.
Quinazolinone Synthesis:
Industrial Production Methods: Industrial-scale production typically involves optimizing each of the above steps to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can occur at the sulfur atom, converting the thioether to a sulfoxide or sulfone.
Reduction: : Reduction of the oxadiazole ring can lead to different reaction pathways.
Substitution: : Aromatic substitution reactions can modify the benzo[d][1,3]dioxol or fluorobenzyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Typically involve halogenated solvents and catalysts like palladium.
Major Products: Reactions often yield sulfoxides, sulfones, or various substituted aromatic derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one has numerous applications, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a probe to study biochemical pathways.
Medicine: : Potential use in drug development due to its diverse functional groups, which may interact with various biological targets.
Industry: : Utilized in material science for developing new compounds with unique properties.
Mecanismo De Acción
Mechanism of Effects
Interaction with Molecular Targets: : The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: : Likely involves multiple pathways, including those related to oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-4(3H)-quinazolinone: : Lacks the 4-fluorobenzyl group, which may influence its activity.
4(3H)-quinazolinone derivatives: : Similar core structure but different side chains and functional groups.
Uniqueness: The combination of the benzo[d][1,3]dioxol, oxadiazole, thioether, and fluorobenzyl groups makes this compound unique, providing multiple sites for interaction and modification, which could be leveraged for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELLRLHLDJZONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide](/img/structure/B2749484.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2749486.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2749489.png)

![ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2749491.png)

![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2749494.png)
![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)

